

Crystal Structure and Molecular Docking of Meclozine Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Meclozine Dihydrochloride*

Cat. No.: *B001051*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **meclozine dihydrochloride** and its molecular docking with the histamine H1 receptor. The information presented is collated from recent scientific literature, offering a detailed resource for researchers in pharmacology, medicinal chemistry, and drug development.

Crystal Structure of Meclozine Dihydrochloride

The three-dimensional atomic structure of **meclozine dihydrochloride** was determined using Microcrystal Electron Diffraction (MicroED), a technique that has proven successful for solving the structures of small molecules from nanocrystals.^[1] The compound crystallizes in a monoclinic system and contains two enantiomers (1R/1S) in the unit cell.^{[1][2]}

Crystallographic Data

The crystallographic data for **meclozine dihydrochloride** is summarized in the table below.^[1] The structure was solved ab initio and refined to a final R1 value of 17.89%.^[1] The complete crystallographic information file (CIF) is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2293443.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	14.39 Å
b	7.19 Å
c	24.52 Å
α	90.000°
β	101.958°
γ	90.000°
Resolution	0.96 Å

Molecular Packing and Interactions

The crystal structure of **meclozine dihydrochloride** reveals a packing arrangement where the R and S enantiomers form repetitive double layers.[\[1\]](#) This packing is stabilized by a network of intermolecular interactions, including:

- N-H...Cl⁻ Hydrogen Bonding: These strong interactions are a key feature of the crystal packing.[\[1\]](#)
- C-H...Cl⁻ Hydrogen Bonds: Weaker hydrogen bonds also contribute to the stability of the lattice.[\[1\]](#)
- π-stacking: Interactions between the aromatic rings of adjacent molecules further stabilize the crystal structure.[\[1\]](#)

Molecular Docking with Histamine H1 Receptor

Molecular docking studies have been performed to elucidate the binding mechanism of meclozine to its pharmacological target, the histamine H1 receptor.[\[1\]](#) This provides insights into the conformational changes of the drug from its solid-state structure to its biologically active, receptor-bound state.[\[1\]](#)

Docking Parameters

The molecular docking was performed using a grid box centered on the position of the endogenous ligand, histamine, within the cryo-EM structure of the histamine H1 receptor.^[1]

Parameter	Value
Target Protein	Histamine H1 Receptor
Grid Box Dimensions	18.75 Å × 18.75 Å × 18.75 Å
Grid Box Spacing	0.375 Å
Grid Box Center	Centered on the experimentally determined position of histamine

Key Interactions

The docking analysis revealed that meclozine interacts with several key residues in the binding pocket of the histamine H1 receptor. These interactions involve some of the same residues that bind to histamine, as well as additional residues in adjacent regions.^[3] A comparative analysis with the second-generation antihistamine levocetirizine showed conserved binding sites.^[2]

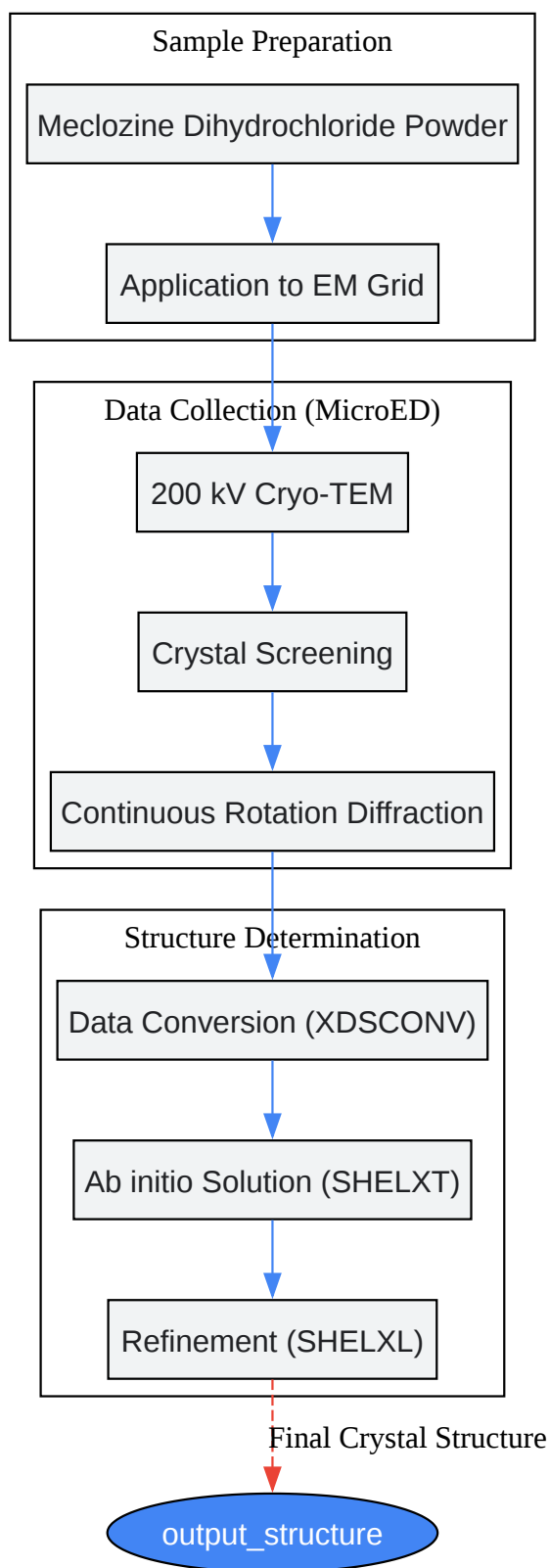
Experimental Protocols

Crystal Structure Determination via MicroED

The following protocol provides a detailed methodology for the determination of the crystal structure of **meclozine dihydrochloride** using MicroED.^[1]

- **Sample Preparation:** A sample of **meclozine dihydrochloride** powder is prepared for MicroED analysis.
- **Grid Preparation:** The sample is applied to a suitable electron microscopy grid.
- **Microscope Setup:** A 200 kV Thermo Fisher Talos Arctica Cryo-TEM equipped with a CetaD CMOS camera and EPUD software is used for data collection.^{[1][2]} The electron wavelength is approximately 0.0251 Å.^[1]

- Crystal Screening: The grid is initially screened in imaging mode (LM 210×) to create a grid atlas and identify crystals of suitable thickness and quality.[\[1\]](#)[\[2\]](#)
- Data Collection: Continuous rotation diffraction data is collected from the selected nanocrystals. A selected area aperture is used to reduce background noise.[\[2\]](#)
- Data Processing: The collected diffraction intensities are converted to the SHELX hkl format using XDSCONV.[\[1\]](#)
- Structure Solution and Refinement: The structure is solved ab initio using SHELXT and refined using SHELXL.[\[1\]](#)



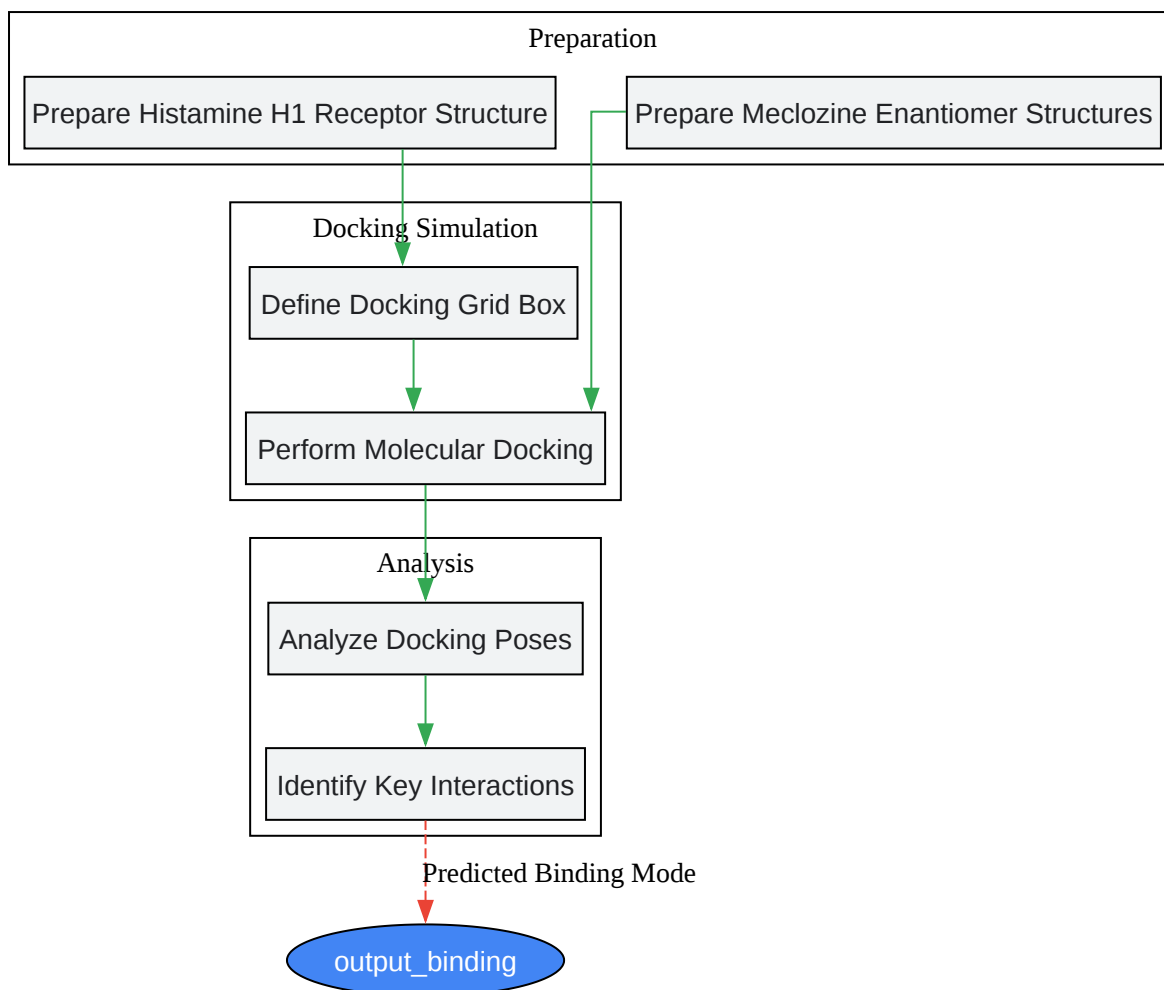
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Experimental workflow for the crystal structure determination of **meclozine dihydrochloride**.

Molecular Docking Protocol

The following protocol outlines the methodology for the molecular docking of **meclozine dihydrochloride** with the histamine H1 receptor.^[1]

- **Receptor Preparation:** The cryo-EM structure of the human histamine H1 receptor is obtained. Any existing ligands and water molecules are removed from the binding site.
- **Ligand Preparation:** The 3D structure of the meclozine enantiomers (1R and 1S) is prepared for docking. This includes assigning appropriate atom types and charges.
- **Grid Generation:** A docking grid is defined within the binding site of the histamine H1 receptor. The grid box is centered on the known binding position of histamine and has dimensions of 18.75 Å x 18.75 Å x 18.75 Å with a spacing of 0.375 Å.^[1]
- **Molecular Docking:** The prepared meclozine enantiomers are docked into the defined grid of the histamine H1 receptor using a suitable molecular docking software.
- **Pose Analysis:** The resulting docking poses are analyzed to identify the most favorable binding modes based on scoring functions and visual inspection of the intermolecular interactions.



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Workflow for the molecular docking of **meclozine dihydrochloride** with the histamine H1 receptor.

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References

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